1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound characterized by its unique triazole and pyrrolo structures
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound is used in studies investigating its biological activity, including its effects on cellular processes and potential therapeutic benefits.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chloro-4-fluorophenyl and 3-methoxyphenyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.
Final cyclization and purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique combination of structural features. Similar compounds include:
1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ylmethanol: This compound shares some structural similarities but differs in its core structure and functional groups.
1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Another related compound with a different functional group, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents and the triazole-pyrrolo core, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O3/c1-26-11-4-2-3-9(7-11)22-16(24)14-15(17(22)25)23(21-20-14)10-5-6-13(19)12(18)8-10/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHWXDAQUBYHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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